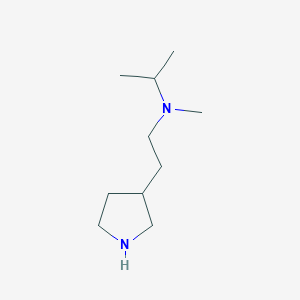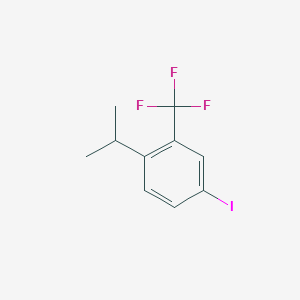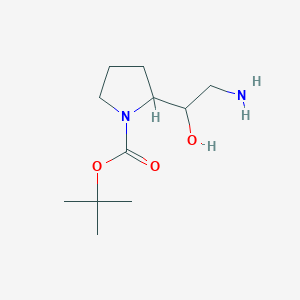
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is an organic compound that features a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol typically involves the bromination of 4-(2-hydroxyethyl)-6-methoxyphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 2-bromo-4-(2-oxoethyl)-6-methoxyphenol or 2-bromo-4-(2-carboxyethyl)-6-methoxyphenol.
Reduction: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(2-hydroxyethyl)phenol
- 2-Bromo-4-(2-methoxyethyl)-6-methoxyphenol
- 4-(2-Hydroxyethyl)-6-methoxyphenol
Uniqueness
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenol ring, along with a bromine atom
Eigenschaften
Molekularformel |
C9H11BrO3 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
2-bromo-4-(2-hydroxyethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
BDKLMKFUOILBFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CCO)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)



![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)





